Product packaging for 7-Chlorobenzoxazol-2(3H)-one(Cat. No.:CAS No. 83972-30-9)

7-Chlorobenzoxazol-2(3H)-one

Cat. No.: B3038257
CAS No.: 83972-30-9
M. Wt: 169.56 g/mol
InChI Key: PKVSEKISDMDLAQ-UHFFFAOYSA-N
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Description

Significance of the Benzoxazolone Scaffold in Contemporary Chemical Research

The benzoxazolone nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can provide potent and selective ligands for a range of different biological targets. nih.govnih.gov This is attributed to its unique physicochemical characteristics, including a weakly acidic nature and the presence of both lipophilic and hydrophilic regions within a single structure. researchgate.net These features allow for diverse chemical modifications on both the benzene (B151609) and oxazolone (B7731731) rings, influencing how its derivatives interact with biological targets. researchgate.net

The versatility of the benzoxazolone scaffold has led to the development of compounds with a broad spectrum of pharmacological activities. researchgate.netjmchemsci.comjmchemsci.com Research has demonstrated the efficacy of benzoxazolone derivatives as:

Analgesic and Anti-inflammatory Agents: Many benzoxazolone derivatives exhibit significant pain-relieving and anti-inflammatory properties. researchgate.netjmchemsci.comjmchemsci.comresearchgate.netresearchgate.net

Antimicrobial and Antifungal Agents: The scaffold has been utilized to create compounds that combat bacterial and fungal infections. fabad.org.trleena-luna.co.jp

Anticancer Agents: Certain derivatives have shown promise as cytotoxic and apoptotic agents against cancer cell lines. jmchemsci.comjmchemsci.com

Neuroprotective and Anticonvulsant Agents: The benzoxazolone structure is also explored for its potential in treating neurological disorders. researchgate.netjmchemsci.comjmchemsci.com

The significance of this scaffold is further underscored by the commercialization of several benzoxazolone-based drugs and the ongoing clinical trials for others. researchgate.net

Overview of 7-Chlorobenzoxazol-2(3H)-one as a Representative Halogenated Benzoxazolone Derivative

This compound is a specific derivative of the benzoxazolone core, distinguished by the presence of a chlorine atom at the 7th position of the benzene ring. Halogenation, the process of introducing a halogen atom, is a common strategy in medicinal chemistry to modulate a molecule's biological activity and pharmacokinetic properties. The position of the halogen substituent on the benzoxazolone ring can significantly influence its effects. jmchemsci.com

While much of the research on halogenated benzoxazolones has focused on substitutions at the 5- and 6-positions, such as with the well-known muscle relaxant Chlorzoxazone (B1668890) (5-chloro-2-benzoxazolone), derivatives with substitutions at the 7-position are less commonly reported. researchgate.netnih.govchemicalbook.com This makes this compound a subject of interest for exploring structure-activity relationships. It has been reported that chlorinated 2(3H)-benzoxazolone compounds possess notable analgesic and fungicidal properties. leena-luna.co.jpneu.edu.tr

Below is a data table outlining some of the key properties of a related compound, 7-chloro-2-mercaptobenzoxazole, which shares the same chlorinated benzoxazolone core.

PropertyValue
Chemical Name 7-chloro-3H-1,3-benzoxazole-2-thione
Molecular Formula C7H4ClNOS
Molecular Weight 185.63 g/mol
Melting Point 252-256 °C
Synonyms 7-chlorobenzo[d]oxazole-2-thiol, 7-Chlorobenzoxazole-2(3H)-thione

Data sourced from ChemicalBook. chemicalbook.com

Historical Context and Evolution of Research on Benzoxazolone Heterocycles

Research into heterocyclic compounds, including benzoxazolones, has been a cornerstone of medicinal chemistry for many years. openmedicinalchemistryjournal.com The initial interest in benzoxazolones stemmed from their presence in various plants and their traditional use for properties like detoxification and as tranquilizers. researchgate.netresearchgate.net

The evolution of research has seen a shift from isolating these compounds from natural sources to the synthetic production of a vast array of derivatives. researchgate.netresearchgate.net Early investigations highlighted the broad biological potential of the benzoxazolone structure, with findings showing analgesic, hypnotic, anti-inflammatory, and antimicrobial activities. neu.edu.tr

The development of new synthetic methodologies, such as "one-pot" syntheses and electrochemical cyclization, has further propelled research in this area. researchgate.netresearchgate.net These advancements allow for more efficient and environmentally friendly production of highly functionalized benzoxazolone derivatives, opening up new avenues for drug discovery and development. researchgate.net The ability to readily modify the benzoxazolone scaffold at various positions has been instrumental in the ongoing exploration of its therapeutic potential. neu.edu.trneu.edu.tr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNO2 B3038257 7-Chlorobenzoxazol-2(3H)-one CAS No. 83972-30-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVSEKISDMDLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization Techniques for Structural Elucidation of 7 Chlorobenzoxazol 2 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the number of unique atoms, their chemical environment, and their connectivity within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment. In the case of 7-chlorobenzoxazol-2(3H)-one, the aromatic protons exhibit distinct signals in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring. The number of signals, their splitting patterns (multiplicity), and their integration values provide a complete picture of the proton arrangement. mnstate.edu For instance, the multiplicity of a signal, such as a singlet, doublet, or triplet, reveals the number of neighboring protons. mnstate.edursc.orgwisc.edu

Interactive Table: Representative ¹H NMR Data for Benzoxazolone Derivatives

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
5-chlorobenzoxazole (B107618)CDCl₃8.05sH-2
7.58sH-4
7.45d, J=8.4 HzH-6
7.19d, J=8.4 HzH-5
5-tert-butylbenzoxazoleCDCl₃8.07sH-2
7.81d, J=1.2 HzH-4
7.50d, J=8.4 HzH-6
7.45dd, J=8.4, 1.2 HzH-5
1.39stert-butyl

Note: Data is illustrative and may vary based on specific experimental conditions. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Interactive Table: Representative ¹³C NMR Data for Benzoxazolone Derivatives

CompoundSolventChemical Shift (δ) ppmAssignment
5-chlorobenzoxazoleCDCl₃152.8C=O
148.4C-7a
140.4C-3a
126.9C-5
120.6C-6
110.4C-4
21.6C-7
5-tert-butylbenzoxazoleCDCl₃152.8C=O
148.3C-7a
148.1C-5
140.1C-3a
123.6C-6
117.1C-4
110.2C-7
35.1Quaternary C of tert-butyl
31.9CH₃ of tert-butyl

Note: Data is illustrative and may vary based on specific experimental conditions. rsc.org

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in the structure. researchgate.netuvic.ca

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. researchgate.netuvic.ca

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is vital for piecing together the molecular skeleton. researchgate.netipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry of the molecule. ipb.ptmdpi.com

These advanced techniques are particularly valuable for substituted benzoxazolone derivatives, where the substitution pattern can significantly alter the chemical shifts and coupling constants, making simple 1D NMR spectra difficult to interpret. ipb.ptnih.gov

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. mvpsvktcollege.ac.inpages.dev When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. pages.dev The absorption of this radiation is recorded as a spectrum, with characteristic absorption bands corresponding to specific functional groups. mvpsvktcollege.ac.invscht.cz

For this compound, the IR spectrum will prominently display:

A strong absorption band for the carbonyl (C=O) group of the lactam ring, typically in the range of 1700-1750 cm⁻¹. libretexts.org

Absorption bands corresponding to C-H stretching of the aromatic ring, usually found above 3000 cm⁻¹. vscht.czlibretexts.org

Bands for C=C stretching within the aromatic ring, typically appearing in the 1400-1600 cm⁻¹ region. vscht.cz

A band for C-N stretching of the amine in the lactam.

A characteristic absorption for the C-Cl bond .

Interactive Table: Characteristic IR Absorption Frequencies for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H Stretch3200-3400Medium
C-H Stretch (Aromatic)3000-3100Medium
C=O Stretch (Lactam)1700-1750Strong
C=C Stretch (Aromatic)1400-1600Medium-Strong
C-O Stretch1200-1300Strong
C-Cl Stretch600-800Strong

Note: The exact positions and intensities of the peaks can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. slideshare.net In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). acdlabs.com

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) will also be observed with an intensity of about one-third of the molecular ion peak, which is characteristic of compounds containing a single chlorine atom. youtube.com The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule, as specific fragments are lost from the molecular ion. slideshare.netyoutube.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. bioanalysis-zone.comthermofisher.com This high accuracy allows for the determination of the exact molecular formula of a compound by comparing the measured exact mass with calculated values for possible formulas. bioanalysis-zone.com For this compound, HRMS can unequivocally confirm its elemental composition, distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules. ddtjournal.com The process involves multiple steps of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio (m/z) and fragmenting it to produce product ions. uni-saarland.de The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. libretexts.org

When a molecule like this compound is analyzed, it is first ionized to form a molecular ion (M•+). libretexts.org This ion is energetically unstable and, in the MS/MS process, is subjected to collision-induced dissociation (CID), causing it to break apart into smaller, charged fragments and neutral molecules. ddtjournal.comuni-saarland.de The analysis of the mass differences between the precursor ion and the product ions allows researchers to deduce the structure of the original molecule. miamioh.edu

The fragmentation of this precursor ion leads to several key product ions, which are instrumental in confirming the compound's identity.

Table 1: Illustrative MS/MS Fragmentation Data for [M-H]⁻ of 6-Chlorobenzoxazol-2(3H)-one

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss
167.9857 132.0091 HCl
167.9857 104.0143 HCl + CO
167.9857 89.0033 C₂O₂Cl
167.9857 76.0193 C₂HO₂Cl

This data is based on the fragmentation of the 6-chloro isomer and serves as a model for the expected fragmentation of this compound. nih.gov

The most abundant fragment typically arises from a stable loss, such as the elimination of a small, neutral molecule. The analysis of these fragmentation pathways is crucial for the structural confirmation of this compound and its derivatives in complex mixtures. uni-hohenheim.de

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions from a ground state to an excited state. ncku.edu.twazooptics.com This technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule responsible for absorbing light. researchgate.netmsu.edu

The structure of this compound contains a benzoxazolone system, which is an effective chromophore. ijnrd.org The molecule's ability to absorb UV light is due to the presence of π-electrons in the aromatic ring and non-bonding (n) electrons on the oxygen and nitrogen heteroatoms. ncku.edu.tw When the molecule absorbs light, these electrons are promoted from lower-energy molecular orbitals to higher-energy anti-bonding orbitals. researchgate.net

The primary electronic transitions observed in a molecule like this compound include:

π → π (pi to pi star) transitions:* These are high-energy transitions that occur in molecules with conjugated systems, such as the aromatic benzene ring fused to the oxazolone (B7731731) ring. ncku.edu.tw They typically result in strong absorption bands. msu.edu

n → π (n to pi star) transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. msu.edu These transitions are of lower energy and result in weaker absorption bands at longer wavelengths compared to π → π* transitions. msu.edu

The UV-Vis spectrum of a compound is a plot of absorbance versus wavelength. The wavelength of maximum absorbance is known as λmax (lambda max). azooptics.com The specific λmax values and the intensity of the absorption (molar absorptivity, ε) provide qualitative information about the molecule's structure and electronic environment. libretexts.orgupi.edu The fusion of the oxazole (B20620) ring to the benzene ring and the presence of the chlorine atom can influence the energy of these transitions, causing shifts in the absorption maxima. ijnrd.org

Table 2: Expected Electronic Transitions for this compound

Type of Transition Orbitals Involved Molecular Moiety Expected Spectral Region
π → π* Bonding π to anti-bonding π* Benzene ring, C=C and C=O double bonds High energy, shorter wavelength (UV)
n → π* Non-bonding to anti-bonding π* Carbonyl group (C=O), N and O heteroatoms Lower energy, longer wavelength (UV)

By analyzing the UV-Vis spectrum, researchers can confirm the presence of the benzoxazolone chromophore and study how different substituents on the ring affect the electronic transitions. researchgate.netbioglobax.com

Reaction Mechanisms and Chemical Reactivity of 7 Chlorobenzoxazol 2 3h One

Mechanistic Pathways of Benzoxazolone Ring Formation

The synthesis of the benzoxazolone ring system, the core of 7-Chlorobenzoxazol-2(3H)-one, is typically achieved through several established mechanistic pathways involving the cyclization of ortho-substituted aminophenols. The primary precursor for this compound is 2-amino-6-chlorophenol (B183061).

One of the most common methods involves the reaction of the aminophenol precursor with phosgene (B1210022) or its equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI). The mechanism proceeds via an initial nucleophilic attack by the amino group on the carbonyl carbon of the phosgene equivalent, forming a carbamoyl (B1232498) chloride or a related intermediate. This is followed by an intramolecular nucleophilic acyl substitution, where the adjacent hydroxyl group attacks the newly formed carbonyl center, displacing a chloride ion (or another leaving group) and leading to the closure of the five-membered oxazolone (B7731731) ring.

An alternative pathway involves the reaction of 2-amino-6-chlorophenol with urea (B33335) at high temperatures. This reaction is believed to proceed through the formation of an isocyanate intermediate, which then undergoes intramolecular cyclization. Another method utilizes potassium ethyl xanthate or carbon disulfide (CS₂), which reacts with the aminophenol to form a thione intermediate, 7-chloro-2(3H)-benzoxazolethione. chemicalbook.comdicp.ac.cn This thione can then be converted to the target oxazolone through oxidative or hydrolytic methods.

Furthermore, intramolecular rearrangement and cyclization of partially reduced nitroarenes in the presence of a chloroformate offer a modern approach to constructing the benzoxazolone scaffold. researchgate.net These varied synthetic routes highlight the versatility of cyclization strategies in forming the stable benzoxazolone ring system. sci-hub.seresearchgate.netnih.gov

Electrophilic Aromatic Substitution Reactions on the Chlorinated Benzene (B151609) Moiety

The benzene moiety of this compound is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome dictated by the directing effects of the existing substituents: the chloro group at C7, the ring-fused ether oxygen (O1), and the amide nitrogen (N3). uci.edulibretexts.org

The amide nitrogen, via its lone pair, is a powerful ortho, para-directing and activating group, though its activating effect is tempered by the electron-withdrawing nature of the adjacent carbonyl group. The ether oxygen is also a strong ortho, para-director and activating group. Conversely, the chlorine atom at C7 is deactivating due to its inductive electron-withdrawing effect, but it directs incoming electrophiles to the ortho and para positions. uci.edu

The positions ortho and para to the activating O1 and N3 groups are C4, C6 (para to O1), and C5 (ortho to N3). The position ortho to the deactivating chlorine at C7 is C6. The combined influence of these groups strongly favors substitution at the C4 and C6 positions, which are activated by the heteroatoms and not sterically hindered. The C5 position is less favored due to being meta to the activating ether oxygen.

Common EAS reactions include nitration and halogenation.

Nitration : Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the ring. sciencemadness.orggoogle.com For this compound, nitration is expected to yield primarily 7-chloro-4-nitro- and 7-chloro-6-nitrobenzoxazol-2(3H)-one.

Halogenation : Reactions with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst would similarly lead to substitution at the C4 and C6 positions. vulcanchem.com

The interplay of these electronic effects is crucial for predicting the outcome of synthetic modifications on the benzene ring. nih.govlibretexts.orgleah4sci.com

Table 1: Regiochemical Outcomes in Electrophilic Aromatic Substitution of this compound

PositionActivating/Deactivating InfluencePredicted Reactivity
C4 Ortho to O1, Meta to N3 and ClActivated
C5 Ortho to N3, Meta to O1 and ClModerately Activated
C6 Para to O1, Ortho to Cl, Meta to N3Activated

Nucleophilic Addition and Elimination Reactions at the Carbonyl Center

The carbonyl carbon (C2) of the benzoxazolone ring is electrophilic and serves as a site for nucleophilic attack. masterorganicchemistry.comsaskoer.ca This reactivity is characteristic of cyclic carbamates (urethanes). The reaction typically begins with the addition of a nucleophile to the carbonyl carbon, which breaks the C=O π-bond and forms a tetrahedral intermediate. libretexts.org The fate of this intermediate depends on the reaction conditions and the nature of the nucleophile.

A key reaction in this class is alkaline hydrolysis. ucl.ac.be In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate is unstable and can collapse. This process typically leads to the cleavage of the ester bond (C2-O1), resulting in the opening of the heterocyclic ring to form a salt of 2-amino-6-chlorophenol. This ring-opening is an example of a nucleophilic acyl substitution pathway.

Other strong nucleophiles can also react at the carbonyl center, potentially leading to ring-opening or other transformations. However, the stability of the aromatic benzoxazolone system means that harsh conditions are often required for these reactions to proceed.

Reactivity of the Acidic N-H Proton and Tautomerism

The proton attached to the nitrogen atom (N3) in this compound is weakly acidic, with a pKa value comparable to that of the parent benzoxazolone (around 8.5). This acidity allows for deprotonation by a suitable base to form a resonance-stabilized anion. This anion is a potent nucleophile and readily undergoes reactions at the nitrogen atom.

N-Alkylation and N-Acylation : In the presence of a base, the compound can be easily N-alkylated or N-acylated. ucl.ac.be For example, reaction with alkyl halides or other electrophiles results in the formation of N-substituted derivatives. researchgate.net A documented example is the copper-catalyzed N-cyclopropylation of the related 6-chlorobenzoxazol-2(3H)-one, which proceeds in good yield, demonstrating the synthetic utility of this reactivity. nih.gov

Table 2: Example of N-Alkylation Reaction

SubstrateReagentCatalyst/ConditionsProductYieldReference
6-Chlorobenzoxazol-2(3H)-oneCyclopropylboronic acidCu(OAc)₂, Pyridine, 4Å MS, O₂6-Chloro-3-cyclopropyl-1,3-benzoxazol-2(3H)-one70% nih.gov

Tautomerism : this compound can exist in two tautomeric forms: the amide (lactam) form and the aromatic hydroxy (lactim) form, 7-chloro-2-hydroxybenzoxazole. tgc.ac.inwikipedia.org This is a type of keto-enol tautomerism. In most conditions, the equilibrium strongly favors the thermodynamically more stable lactam form. nih.govbeilstein-journals.orgunifr.ch However, the existence of the lactim tautomer can influence the compound's reactivity, as it possesses an acidic phenolic hydroxyl group and can participate in reactions characteristic of phenols. The tautomeric equilibrium can be influenced by solvent polarity and pH. nih.gov

Ring-Opening and Ring-Closure Mechanisms

The stability of the benzoxazolone ring is significant, but it can be opened under specific conditions, most notably through nucleophilic attack as described previously. Basic hydrolysis is a classic example of a ring-opening mechanism, yielding 2-amino-6-chlorophenol. ucl.ac.be

This ring-opening is not merely a degradation pathway but also a valuable synthetic tool. The resulting 2-amino-6-chlorophenol can be isolated and subsequently used to synthesize other, often more complex, heterocyclic systems. For example, the aminophenol can be acylated at the amino or hydroxyl group, and a subsequent ring-closure reaction under different conditions can lead to the formation of benzoxazine (B1645224) derivatives or other related heterocycles. ucl.ac.be This ability to open and re-close the ring system provides a versatile strategy for the structural modification of the benzoxazolone scaffold.

Oxidative and Reductive Transformations of the Benzoxazolone Ring System

The this compound molecule has several sites susceptible to oxidative and reductive transformations.

Reduction : The carbonyl group at C2 can potentially be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides and carbamates, which could lead to the opening of the ring or reduction to an amino alcohol. msu.edu Milder reducing agents like sodium borohydride (B1222165) are generally less reactive towards the carbamate (B1207046) carbonyl. Catalytic hydrogenation, on the other hand, can reduce the benzene ring, though this typically requires high pressure and temperature, and may also cleave the C-Cl bond. google.com

Oxidation : The benzoxazolone ring is relatively stable to oxidation. However, under strong oxidizing conditions, the benzene ring could be susceptible to degradation or transformation into quinone-like structures. The presence of the electron-donating oxygen and nitrogen atoms could facilitate oxidative processes. Specific studies on the oxidation of this compound are not widely reported, but the general reactivity of phenolic and aniline-type systems suggests that oxidation is a plausible transformation under the right conditions.

Structure Activity Relationship Sar Studies of 7 Chlorobenzoxazol 2 3h One Derivatives

Influence of Chlorine Substitution at the C-7 Position on Receptor Binding and Enzyme Inhibition

The presence and position of halogen substituents on the benzoxazolone ring are known to significantly influence the biological activity of this class of compounds.

The chlorine atom at the C-7 position of the benzoxazolone core plays a crucial role in the molecule's interaction with various biological targets. This substitution can enhance the binding affinity to specific receptors and modulate enzyme inhibitory activity. For instance, in a series of 2-arylbenzoxazole derivatives designed as cholesteryl ester transfer protein (CETP) inhibitors, compounds with substituents at the 7-position, along with the 5-position, were found to be the most effective. amazonaws.com This suggests that the electronic and steric properties conferred by the chlorine atom at C-7 are important for optimal interaction with the CETP binding site.

Furthermore, studies on a series of azacycloheptane sulfonamide derivatives as potential orexin (B13118510) receptor antagonists revealed that chloro substituents at the C-5 or C-6 position markedly enhanced inhibitory activities against the OX1R receptor. rsc.org While this study did not specifically investigate the C-7 position, it highlights the general importance of chlorine substitution on the benzoxazole (B165842) ring for receptor affinity. The electron-withdrawing nature of the chlorine atom can alter the electron density of the aromatic system, potentially influencing key interactions with receptor residues.

Impact of Substituents at the N-3 Position on Biological Activity

The nitrogen atom at the N-3 position of the benzoxazol-2(3H)-one scaffold represents a key site for chemical modification, and the nature of the substituent at this position has a profound impact on the compound's biological profile.

A variety of substituents at the N-3 position have been explored, leading to derivatives with a wide range of pharmacological activities, including antimicrobial and anticancer effects. For example, a series of N'- (substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. researchgate.net This indicates that extending a side chain from the N-3 position can introduce new functionalities capable of interacting with biological targets.

In another study, the N-alkylation of 2(3H)-benzoxazolones was performed to create new derivatives with potential antimicrobial properties. researchgate.net Specifically, 3-[3-(cyclic amine)propyl]-1,3-benzoxazol-2(3H)-ones were synthesized and tested, with some compounds showing moderate to good antibacterial and antifungal activity. researchgate.net These findings underscore the importance of the N-3 substituent in determining the antimicrobial spectrum and potency of these compounds. The introduction of a basic amine function via an alkyl chain at the N-3 position is a common strategy in the design of ligands for various receptors, as this group can participate in crucial ionic interactions.

The following table summarizes the impact of different N-3 substituents on the biological activity of 7-Chlorobenzoxazol-2(3H)-one derivatives based on reported studies.

N-3 SubstituentBiological ActivityReference
(Substituted benzylidene)acetohydrazideAntimicrobial, Anticancer researchgate.net
3-(Cyclic amine)propylAntibacterial, Antifungal researchgate.net

Modulation of Activity by Substituents on the Benzene (B151609) Ring (C-4, C-5, C-6 positions)

The influence of substituents on a benzene ring on the reactivity of the ring can be explained by the interplay of inductive and resonance effects. libretexts.orgmsu.edu Electron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. libretexts.orgmsu.edulibretexts.org This principle is fundamental in understanding how substituents at C-4, C-5, and C-6 can alter the chemical properties and, consequently, the biological activity of this compound derivatives.

For instance, in a study of benzoxazole derivatives, it was noted that substitution at the 5-position with a halogen atom, hydroxyl, or methyl group, as well as substitution at the 2-position, can lead to enhanced antiproliferative activity. mdpi.com Specifically, 5-chlorobenzoxazole (B107618) derivatives showed enhanced activity compared to those with an unsubstituted benzene ring or a bromine substituent. mdpi.com This highlights the favorable contribution of a chloro group at the C-5 position.

Furthermore, research on benzoheterocyclic sulfoxide (B87167) derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa showed that chloro-substitution on the aromatic ring enhanced anti-biofilm activity. nih.gov While this study focused on a different scaffold, it provides evidence for the general principle that halogen substitution on the benzene ring can positively modulate biological activity.

The following table provides examples of how substituents at different positions on the benzene ring can affect the activity of benzoxazolone derivatives.

PositionSubstituentEffect on ActivityReference
C-5ChlorineEnhanced antiproliferative activity mdpi.com
C-5BromineLess active than chlorine-substituted derivatives mdpi.com
C-5, C-6ChlorineEnhanced orexin receptor (OX1R) inhibitory activity rsc.org

Bioisosteric Replacements of the Benzoxazolone Scaffold and their Effects on Activity

Bioisosteric replacement is a strategy in medicinal chemistry used to design analogs of a lead compound by replacing an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of enhancing potency, reducing toxicity, or modifying pharmacokinetic properties. benthamscience.comcambridgemedchemconsulting.com In the context of this compound, the benzoxazolone scaffold itself can be considered a bioisostere of other chemical moieties, and it can also be replaced by other heterocyclic systems to modulate biological activity.

The 2(3H)-benzoxazolone heterocycle is often considered a bioisosteric surrogate for a phenol (B47542) or a catechol moiety due to their similar pKa values, electronic charge distribution, and chemical reactivity. researchgate.net This mimicry allows the benzoxazolone core to be incorporated into drug candidates targeting receptors that recognize phenolic structures, while offering improved metabolic stability.

Furthermore, the benzoxazolone ring can be replaced by other related heterocyclic scaffolds, such as 2(3H)-benzothiazolinone, benzoxazinone, or benzo[d]imidazol-2(3H)-one, to explore new chemical space and potentially discover compounds with improved or novel activities. researchgate.netresearchgate.net For example, in the development of sigma-2 (σ2) receptor ligands, a series of benzo[d]imidazol-2(3H)-one-based ligands were synthesized as bioisosteres of the benzo[d]oxazol-2(3H)-one scaffold. researchgate.net This strategic replacement led to the discovery of derivatives with high binding affinity and selectivity for the σ2 receptor. researchgate.net

The following table illustrates some bioisosteric replacements for the benzoxazolone scaffold and their resulting effects on biological activity.

Original ScaffoldBioisosteric ReplacementEffect on ActivityReference
Phenol/Catechol2(3H)-BenzoxazoloneMimics phenol/catechol with improved metabolic stability researchgate.net
Benzo[d]oxazol-2(3H)-oneBenzo[d]imidazol-2(3H)-oneLed to high affinity and selective σ2 receptor ligands researchgate.net
Benzo[d]oxazol-2(3H)-one2(3H)-BenzothiazoloneInvestigated for anticonvulsant activity researchgate.net

Pharmacophore Models for Rational Design of this compound Analogues

Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.commdpi.comunivie.ac.at These models serve as templates for the rational design of new, potent, and selective analogues. For this compound derivatives, pharmacophore models have been developed to guide the synthesis of compounds targeting various receptors and enzymes.

A pharmacophore model typically consists of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. mdpi.comnih.gov For instance, a pharmacophore model developed for acidic microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitors included four hydrophobic features, one aromatic ring, and one negatively ionizable feature. nih.gov

In the context of sigma-1 (σ1) receptor ligands, several pharmacophore models have been proposed based on different series of compounds, including benzo[d]oxazol-2(3H)-one derivatives. frontiersin.org One such model, derived from 31 benzo[d]oxazol-2(3H)-one derivatives, featured one hydrogen bond acceptor, two hydrophobic aromatic features, one hydrophobic feature, and one positive ionizable group. frontiersin.org These models provide a 3D blueprint of the key interaction points within the receptor's binding site, enabling the design of new molecules with a higher probability of being active.

The general process of ligand-based pharmacophore modeling involves selecting a set of active compounds, performing conformational analysis, assigning pharmacophoric features, and superimposing the molecules to derive a common 3D arrangement of these features. unina.it This approach has been successfully applied to design novel inhibitors for various targets, including dual inhibitors of EGFR and VEGFR2. mdpi.com

The following table outlines the key features of a pharmacophore model developed for σ1 receptor ligands based on benzoxazol-2(3H)-one derivatives.

Pharmacophore FeatureDescriptionReference
Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond. frontiersin.org
Hydrophobic Aromatic (HYD-AR)An aromatic ring system that engages in hydrophobic interactions. frontiersin.org
Hydrophobic (HYD)A non-polar region of the molecule. frontiersin.org
Positive Ionizable (PI)A group that is positively charged at physiological pH, typically a basic amine. frontiersin.org

Computational Chemistry and Molecular Modeling Studies of 7 Chlorobenzoxazol 2 3h One

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. For derivatives of the benzoxazolone scaffold, DFT has been employed to understand their fundamental molecular structure and behavior.

Studies have utilized DFT with the B3LYP functional and various basis sets, such as 6-311G+(d,p), to perform quantum chemical calculations. These calculations help in determining molecular geometry, vibrational frequencies, and chemical shifts, which can be correlated with experimental data from techniques like NMR spectroscopy. For instance, the calculated vibrational frequencies and chemical shifts for related structures have shown good agreement with experimental results.

The analysis of frontier molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and kinetic stability of the molecule. The energy gap between HOMO and LUMO is a critical parameter in determining molecular reactivity. Furthermore, these computational methods can elucidate the distribution of electron density and electrostatic potential, which are crucial for understanding intermolecular interactions. While specific studies solely on 7-Chlorobenzoxazol-2(3H)-one are not extensively detailed in the provided results, the methodologies applied to similar benzoxazole (B165842) derivatives are directly applicable and provide a framework for understanding its electronic structure and reactivity.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding affinity and mode of interaction between a ligand, such as a this compound derivative, and a target protein.

Several studies have employed molecular docking to investigate the potential of benzoxazolone derivatives as inhibitors of various enzymes. For example, benzoxazolone derivatives have been docked into the active site of Staphylococcus aureus biotin (B1667282) protein ligase (SaBPL) to assess their binding interactions. These simulations revealed that the compounds display good binding interactions with the target protein.

In another study, derivatives of 5-chlorobenzoxazole (B107618) were designed and docked into the PARP-2 enzyme, which is a target for breast cancer therapy. The docking results for the most potent compounds demonstrated binding interactions comparable to the known inhibitor olaparib. Similarly, docking studies on benzoxazole benzenesulfonamide (B165840) derivatives as potential antidiabetic agents identified compounds with better docking scores than the most potent known analog. The process often involves preparing the protein and ligand structures, defining a binding site (grid box), and then using a docking program like AutoDock to predict the binding poses and energies. These simulations are crucial for identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. This technique has been applied to benzoxazole derivatives to validate the results of molecular docking and to understand the dynamic behavior of the complex.

For instance, after docking benzoxazole derivatives into the inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) from Cryptosporidium parvum, molecular dynamics simulations were performed for 5 picoseconds to optimize the complex structure and evaluate its stability by calculating the root-mean-square deviation (RMSD) values. In another study, MD simulations were used to reveal the stability of lead compounds within the TGR5 binding pocket, a target for type 2 diabetes treatment. These simulations are often performed using software like NAMD or Desmond and employ force fields such as CHARMM22. MD simulations can also be used in a mixed-solvent environment to identify cryptic binding sites on a protein surface, which are not apparent in the ligand-free structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For benzoxazolone and its derivatives, QSAR models have been developed to predict their therapeutic activities.

One study developed a QSAR model for benzoxazole derivatives as potential inhibitors of IMPDH from Cryptosporidium parvum. This model, which used energy-based descriptors from docking studies, yielded a correlation coefficient (r²) of 0.7948, indicating a good predictive ability. Another QSAR study on 5-/6-acyl-3-alkyl-2-benzoxazolinone derivatives developed models to predict their analgesic and anti-inflammatory activities. These models demonstrated that hydrophobicity, the number of halogens, and the shape of the molecule are important for their biological activities. The developed models were then used to design new compounds with potentially enhanced activities. Similarly, a 3-D QSAR model for benzoxazole benzenesulfonamide derivatives as antidiabetic agents was built and showed good statistical predictive ability with a correlation coefficient (R²) of 0.9686.

Table 1: QSAR Models for Benzoxazolone Derivatives

Derivative ClassTarget/ActivityKey DescriptorsCorrelation Coefficient (r² or R²)Reference
Benzoxazole derivativesC. parvum IMPDH inhibitorsEnergy-based descriptors0.7948
5-/6-Acyl-3-alkyl-2-benzoxazolinonesAnalgesic & Anti-inflammatoryHydrophobicity, number of halogens, molecular shapeNot specified, but validated
Benzoxazole benzenesulfonamidesAntidiabetic (Fructose-1,6-bisphosphatase inhibitors)Hydrophobic, H-bond acceptor/donor groups0.9686

Virtual Screening and De Novo Design Based on the Benzoxazolone Scaffold

The benzoxazolone scaffold has been utilized as a template for virtual screening and de novo design of new bioactive molecules. Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target.

Pharmacophore-based virtual screening has been used to identify novel inhibitors for various targets. For example, a 3-D QSAR model was used for virtual screening to identify five new compounds with better docking scores than the most potent known analog for an antidiabetic target. In another instance, pharmacophore mapping analysis was used to select benzoxazolones as potential drug candidates for target clock genes.

The benzoxazolone ring is considered a fundamental structure in pharmacological studies due to its diverse biological effects. This has led to its use in the design of new compounds with potential analgesic, anti-inflammatory, and anticancer activities. The insights gained from computational studies guide the synthesis and biological evaluation of these novel derivatives.

Pharmacological Mechanisms and Molecular Targets of 7 Chlorobenzoxazol 2 3h One Derivatives

Enzyme Modulation by Benzoxazolone Derivatives

The benzoxazolone scaffold serves as a foundation for a variety of enzyme inhibitors, with substitutions on the ring structure playing a critical role in determining their potency and selectivity.

Cyclooxygenase (COX) Enzyme Inhibition and Anti-inflammatory Pathways

Benzoxazolone and benzoxazole (B165842) derivatives are recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. researchgate.netbohrium.com These enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. derpharmachemica.com Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. derpharmachemica.com

Research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1. derpharmachemica.com Derivatives of benzoxazole have shown promise as selective COX-2 inhibitors. derpharmachemica.comresearchgate.net For instance, a series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives demonstrated significant COX-2 selectivity. derpharmachemica.com Docking studies have further elucidated the potential interactions between benzoxazole derivatives and the active site of the COX-2 enzyme, aiding in the rational design of more potent anti-inflammatory agents. bohrium.comekb.eg The anti-inflammatory effects of some benzoxazole compounds are also linked to dual inhibition of both the cyclooxygenase and lipoxygenase pathways. researchgate.net

Acid Ceramidase (AC) Inhibition and Lipid Metabolism Pathways

A significant area of investigation for benzoxazolone derivatives is their potent inhibition of acid ceramidase (AC). google.com AC is a key enzyme in sphingolipid metabolism, responsible for hydrolyzing ceramides (B1148491) into sphingosine (B13886) and a fatty acid. researchgate.net The deregulation of ceramide levels is implicated in various diseases, including cancer and inflammatory conditions, making AC a valuable therapeutic target. google.comresearchgate.net

Benzoxazolone carboxamides and benzoxazolone ureas have emerged as a promising class of covalent AC inhibitors. google.comacs.org Extensive structure-activity relationship (SAR) studies have been conducted to optimize these compounds for potency, stability, and pharmacokinetic properties. researchgate.netacs.org These efforts have led to the identification of compounds with significant inhibitory activity, capable of modulating ceramide levels in both in vitro and in vivo models. researchgate.netacs.org For example, lead optimization studies on benzoxazolone carboxamides resulted in the identification of piperidine (B6355638) 22m, which demonstrated target engagement in animal models of neuropathic lysosomal storage diseases. nih.gov

Table 1: Acid Ceramidase (AC) Inhibitory Activity of Benzoxazolone Derivatives

Compound Description hAC IC₅₀ (µM) Reference
22i N-acetyl piperidine derivative 0.064 acs.orgnih.gov
22q Endocyclic N-acyl derivative 0.105 acs.orgnih.gov
23g N-ethyl piperazine (B1678402) derivative 0.056 acs.orgnih.gov
23k Piperazinone derivative 0.052 acs.orgnih.gov

Data sourced from studies on benzoxazolone carboxamides.

VEGFR-2 Kinase Inhibition in Cell Proliferation Control

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. nih.gov Inhibiting VEGFR-2 is a key strategy in cancer therapy to control tumor growth and metastasis. nih.govnih.gov

Several series of benzoxazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govnih.govfigshare.com These compounds have demonstrated significant anti-proliferative activity against various cancer cell lines, such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). nih.govnih.gov The mechanism of action involves not only the direct inhibition of VEGFR-2 kinase activity but also the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.govnih.gov For example, compound 12l from one study showed a promising VEGFR-2 inhibitory IC₅₀ of 97.38 nM and induced apoptosis in HepG2 cells. nih.gov Another study identified compound 8d as being more potent than the standard drug sorafenib, with a VEGFR-2 inhibition IC₅₀ of 0.0554 µM. mdpi.comnih.gov

Table 2: VEGFR-2 Inhibitory Activity of Benzoxazole Derivatives

Compound VEGFR-2 IC₅₀ (nM) Reference
12d 194.6 nih.gov
12i 155.0 nih.gov
12l 97.38 nih.gov
Sorafenib (Reference) 48.16 nih.gov
8a 57.9 mdpi.comnih.gov
8d 55.4 mdpi.comnih.gov
8e 74.1 mdpi.comnih.gov

| Sorafenib (Reference) | 78.2 | mdpi.comnih.gov |

Other Enzyme Inhibitory Activities (e.g., PARP-2)

The versatility of the benzoxazolone scaffold extends to the inhibition of other crucial enzymes.

Poly (ADP-ribose) polymerase 2 (PARP-2): PARP enzymes are involved in DNA repair and cell death. nih.gov PARP inhibitors are a therapeutic strategy, particularly for cancers with defects in DNA repair pathways, such as those with BRCA1/2 mutations. nih.gov Benzoxazole derivatives, including those with a 5-chloro substitution, have been developed as potent PARP-2 inhibitors, showing promise in treating breast cancer. nih.gov

Table 3: PARP-2 Inhibitory Activity of 5-Chlorobenzoxazole (B107618) Derivatives

Compound PARP-2 IC₅₀ (µM) Reference
11 0.17 nih.gov
12 0.21 nih.gov
13 0.15 nih.gov
14 0.19 nih.gov
21 0.31 nih.gov
22 0.28 nih.gov
25 0.11 nih.gov
26 0.09 nih.gov
27 0.13 nih.gov

| Olaparib (Reference) | 0.03 | nih.gov |

Acetylcholinesterase (AChE): This enzyme hydrolyzes the neurotransmitter acetylcholine, and its inhibition is a primary strategy for treating Alzheimer's disease. dergipark.org.trjrespharm.com A series of N-substituted-5-chloro-2(3H)-benzoxazolone derivatives have been synthesized and shown to exhibit AChE inhibitory activity. dergipark.org.trjrespharm.com

Soluble Epoxide Hydrolase (sEH): Inhibition of sEH is a therapeutic approach for inflammatory diseases. acs.org Benzoxazolone-5-urea analogues have been identified as highly potent sEH inhibitors. acs.org

Receptor Interactions and Allosteric Modulation by Benzoxazolone Derivatives

Beyond direct enzyme inhibition, benzoxazolone derivatives also function as ligands for important cellular receptors.

Translocator Protein (18 kDa, TSPO) Ligand Binding and Neuroinflammation Pathways

The 18 kDa translocator protein (TSPO) is a mitochondrial transmembrane protein that has garnered significant attention as a biomarker and therapeutic target for neuroinflammation. researchgate.netnih.govmdpi.com Under normal conditions, TSPO expression in the brain is low, but it becomes significantly upregulated in activated glial cells in response to neuronal injury or inflammation. nih.govmdpi.com

Benzoxazolone derivatives have been extensively developed as high-affinity ligands for TSPO. researchgate.netacs.org These ligands are crucial tools for imaging neuroinflammation using techniques like Positron Emission Tomography (PET). mdpi.comrsc.org The interaction of these derivatives with TSPO is thought to modulate neuroinflammatory processes, partly through the promotion of neurosteroid synthesis. nih.govacs.org Structure-activity relationship studies have established that the benzoxazolone ring is a key pharmacophore for TSPO binding. researchgate.netacs.org For instance, N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide (NBMP), a modified acetamido-benzoxazolone, showed a high in vitro binding affinity for TSPO with a Ki value of 10.8 ± 1.2 nM. nih.gov Another derivative, 10d, was identified as an orally active anxiolytic agent acting via TSPO. acs.org

Circadian Clock Protein Modulation (e.g., CLOCK:BMAL1, PER1, PER2, CRY1, CRY2)

The circadian clock is an internal time-keeping system that governs a wide array of physiological processes. uniprot.org This system is driven by a network of core clock proteins, including CLOCK, BMAL1, PER1, PER2, CRY1, and CRY2, which regulate gene expression in a rhythmic, approximately 24-hour cycle. uniprot.orgsmw.ch The transcription factors CLOCK and BMAL1 form a heterodimer that activates the transcription of Period (Per) and Cryptochrome (Cry) genes. smw.chunc.edu The resulting PER and CRY proteins then translocate back into the nucleus to inhibit the activity of the CLOCK:BMAL1 complex, thus creating a negative feedback loop. dovepress.com

Recent in silico studies have explored the potential of benzoxazolone derivatives, including 5-chloro-2-benzoxazolone, to modulate these core clock proteins. chronobiologyinmedicine.org Molecular docking and dynamics simulations have shown that these derivatives exhibit significant binding affinities for CLOCK:BMAL1, PER1, PER2, CRY1, and CRY2. chronobiologyinmedicine.org Notably, 5-chloro-2-benzoxazolone, along with 5-fluoro- and 5-nitro-2-benzoxazolone, consistently demonstrated high binding affinities across all targeted clock proteins. chronobiologyinmedicine.org The binding affinities for the CLOCK:BMAL1 dimer for all tested benzoxazolone derivatives ranged from -5.0 to -5.8 kcal/mol. chronobiologyinmedicine.org These computational findings suggest that benzoxazolone derivatives may exert a regulatory influence on the circadian rhythm, warranting further investigation through in vitro and in vivo studies. chronobiologyinmedicine.org

Gamma-Aminobutyric Acid (GABA) Receptor Modulation (GABA_A, GABA_B)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting on two main classes of receptors: GABAA and GABAB. wikipedia.org GABAA receptors are ionotropic, ligand-gated chloride ion channels, while GABAB receptors are metabotropic G protein-coupled receptors. wikipedia.orgyoutube.com The activation of GABAA receptors leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing. wikipedia.orgumich.edu This process is fundamental for maintaining the balance between neuronal excitation and inhibition. scbt.com

The GABAA receptor complex possesses multiple allosteric binding sites that can be modulated by various pharmacological agents, including benzodiazepines, barbiturates, and neurosteroids. wikipedia.orgnih.gov These modulators can alter the receptor's affinity for GABA or the channel's opening frequency and duration. umich.eduwikipedia.org While direct studies on 7-chlorobenzoxazol-2(3H)-one's interaction with GABA receptors are limited, the structural similarities of the benzoxazolone core to other known GABAergic modulators suggest a potential for interaction. For instance, chlormethiazole, a sedative and anticonvulsant, is believed to exert its effects through the GABAA receptor. nih.gov However, it interacts with the receptor complex in a manner distinct from barbiturates. nih.gov Co-activation of presynaptic GABAA and GABAB receptors can have a biphasic effect on synaptic transmission, with an initial enhancement followed by a prolonged inhibition. nih.gov

N-Methyl-D-aspartate Receptor (NMDAR) Modulation

N-methyl-D-aspartate (NMDA) receptors are a class of ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory. wikipedia.orgfrontiersin.org These receptors are non-specific cation channels permeable to Ca2+, Na+, and K+. wikipedia.org Their activation requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, as well as the relief of a voltage-dependent magnesium (Mg2+) block. wikipedia.org The resulting influx of Ca2+ acts as a second messenger, triggering various intracellular signaling cascades. wikipedia.org

Other Receptor Binding Profiles

Beyond the well-defined targets, derivatives of the benzoxazolone and benzothiazolone scaffolds have been shown to interact with other receptor systems, most notably sigma receptors. researchgate.netresearchgate.net Sigma receptors, classified as σ1 and σ2, are involved in a variety of cellular functions and are considered potential targets for the treatment of cancer and neurological disorders. acs.org

A study on 5-chlorobenzoxazole-based derivatives with an azepane ring demonstrated nanomolar affinity for both σ1 and σ2 receptors. researchgate.net Specifically, compounds with a four-unit spacer between the benzoxazole core and the azepane ring showed the highest affinities. researchgate.net Further characterization suggested that these compounds could act as agonists or antagonists at these receptors, with potential applications in cancer therapy. researchgate.net Another study on 2(3H)-benzothiazolones, a structurally related class, also identified ligands with high affinity and selectivity for the σ1 receptor. researchgate.net

Cellular Pathway Investigations

NF-κB Signaling Pathway Modulation and Immunomodulatory Effects

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the immune response, inflammation, and cell survival. Dysregulation of this pathway is associated with various inflammatory diseases and cancers. Some benzoxazole derivatives have demonstrated the ability to modulate this pathway, suggesting potential immunomodulatory and anti-inflammatory effects.

For instance, a study on a nicotinamide (B372718) derivative containing a benzoxazole moiety showed a significant decrease in the level of the pro-inflammatory cytokine TNF-α. nih.gov Another benzoxazole derivative was found to significantly inhibit both TNF-α and IL-6. nih.gov These findings indicate that compounds based on the benzoxazole scaffold can interfere with inflammatory signaling pathways, although the precise mechanisms of NF-κB modulation by this compound itself require further elucidation.

Molecular Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic, or mitochondrial, pathway of apoptosis. nih.govoncotarget.com This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). oncotarget.com The balance between these opposing factions determines the cell's fate. researchgate.net

The apoptotic cascade is executed by a family of cysteine proteases called caspases. creative-diagnostics.com Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals and in turn activate executioner caspases (e.g., caspase-3, caspase-7). creative-diagnostics.com These executioner caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. creative-diagnostics.comabcam.com

Several studies have highlighted the pro-apoptotic potential of benzoxazole derivatives. One such derivative was shown to induce a significant apoptotic effect in HepG2 cells, arresting the cell cycle at the pre-G1 phase. nih.gov The induction of apoptosis by some benzoxazole compounds is mediated through the elevation of caspase-3, caspase-9, and the pro-apoptotic protein Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2. nih.gov This indicates an engagement of the intrinsic apoptotic pathway. The activation of caspase-9 is a key event in this pathway, often triggered by the release of cytochrome c from the mitochondria, which is in turn regulated by the Bcl-2 family proteins. researchgate.netmdpi.com The subsequent activation of caspase-3 and caspase-7 leads to the execution of the cell death program. researchgate.net

Table 1: Investigated Molecular Targets and Cellular Pathways of Benzoxazolone Derivatives

Category Specific Target/Pathway Observed or Potential Effect of Derivatives
Pharmacological Mechanisms Circadian Clock Proteins (CLOCK:BMAL1, PER, CRY) Modulation of binding affinities, suggesting potential regulation of circadian rhythms. chronobiologyinmedicine.org
GABA Receptors (GABAA, GABAB) Potential for modulation based on structural similarities to known GABAergic agents.
NMDA Receptors Area of interest for neuroprotective effects, though direct modulation by this compound is not established.
Sigma Receptors (σ1, σ2) High-affinity binding, with some derivatives acting as agonists or antagonists. researchgate.net
Cellular Pathways NF-κB Signaling Inhibition of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov
Apoptosis Induction Upregulation of pro-apoptotic proteins (Bax, caspases) and downregulation of anti-apoptotic proteins (Bcl-2). nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
5-Chloro-2-benzoxazolone
5-Fluoro-2-benzoxazolone
5-Nitro-2-benzoxazolone
Chlormethiazole
D-serine
Glycine
Glutamate
TNF-α
IL-6
Bax
Bak
Bcl-2

Cell Cycle Arrest Mechanisms in Proliferative Disorders

Derivatives of the benzoxazole scaffold, including chlorinated variants, have been a significant focus of anticancer research due to their ability to induce cell cycle arrest in proliferative disorders such as cancer. nih.govmdpi.com The mechanism often involves halting the progression of cancer cells through critical checkpoints of the cell cycle, thereby preventing their division and proliferation. The specific phase of cell cycle arrest can vary depending on the chemical structure of the derivative and the type of cancer cell line being studied.

Research into a series of novel benzoxazole derivatives has provided detailed insights into their effects on the cell cycle in breast cancer cells. nih.gov In one study, four compounds derived from 5-chlorobenzoxazole were investigated for their antiproliferative activity on the MCF-7 breast cancer cell line. nih.gov Flow cytometry analysis revealed that these compounds induced cell cycle arrest at different phases. nih.gov

For instance, treatment with compound 11 led to a significant increase in the percentage of cells in the G0/G1 phase, suggesting an arrest at this checkpoint. nih.gov In contrast, compounds 12 and 13 caused an accumulation of cells in the G2/M phase. nih.gov Meanwhile, compound 27 was found to induce cell cycle arrest at the G1/S phase. nih.gov These findings highlight the structural nuances that dictate the specific mechanism of cell cycle inhibition. The induction of apoptosis, or programmed cell death, was also observed, with a notable increase in the pre-G1 cell population for all tested compounds, indicating that the cells were undergoing apoptosis following cell cycle arrest. nih.gov

The detailed effects of these 5-chlorobenzoxazole derivatives on the cell cycle distribution of MCF-7 cells are summarized in the table below.

Table 1: Effect of 5-Chlorobenzoxazole Derivatives on Cell Cycle Progression in MCF-7 Cells

Compound Concentration (µM) % Pre-G1 Phase % G0/G1 Phase % S Phase % G2/M Phase Point of Arrest
Control 0 1.85 58.21 29.95 11.84 -
11 3.79 45.07 68.02 24.76 7.22 G0/G1
12 6.05 26.96 54.38 29.70 15.92 G2/M
13 8.38 24.16 58.53 28.98 12.49 G2/M
27 16.70 25.91 62.38 33.16 4.46 G1/S

Data sourced from a study on benzoxazole derivatives as PARP-2 inhibitors. nih.gov

The molecular mechanism underlying these effects for some derivatives is linked to the inhibition of Poly (ADP-ribose) polymerase-2 (PARP-2), an enzyme critical for DNA repair. nih.gov Compounds 12 and 27 proved to be potent inhibitors of PARP-2. nih.gov By inhibiting this key DNA repair enzyme, these compounds can enhance DNA damage within cancer cells, ultimately triggering cell cycle arrest and apoptosis. nih.gov Other studies have also noted that benzoxazole derivatives can induce cell cycle arrest at the G2/M phase in both MCF-7 and MDA-MB-231 breast cancer cells, further supporting the role of this scaffold in disrupting cancer cell proliferation. researchgate.net

Table of Mentioned Compounds

Compound Name
N-(4-(5-chlorobenzoxazol-2-yl)phenyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propanamide (11 )
N-(4-(5-chlorobenzoxazol-2-yl)phenyl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propanamide (12 )
N-(4-(5-chlorobenzoxazol-2-yl)phenyl)-3-(4-cyclohexylpiperazin-1-yl)propanamide (13 )

Advanced Applications of the Benzoxazolone Scaffold in Chemical Biology and Drug Discovery

Design of Imaging Agents and Radiotracers for Molecular Probing (e.g., PET ligands)

The development of selective molecular probes for in vivo imaging techniques like Positron Emission Tomography (PET) is crucial for disease diagnosis and understanding pathophysiology. The benzoxazolone scaffold has been instrumental in the design of such agents, particularly for targeting sigma (σ) receptors, which are overexpressed in various tumor types. acs.org

A three-dimensional pharmacophore model, which defines the essential structural features for biological activity, was developed for the σ2 receptor based on benzo[d]oxazol-2(3H)-one derivatives. researchgate.net This highlights the scaffold's ideal fit for this particular target. The development of ligands for σ receptors is a significant area of research, as these ligands are promising as radiotracers for PET and SPECT imaging applications. acs.orgresearchgate.net For instance, the sigma-1 receptor PET tracer [¹⁸F]FTC-146 was developed, demonstrating the potential of using scaffolds that bind to these receptors for clinical imaging. researchgate.net While the broader benzoxazolone class is central to this research, specific studies detailing 7-Chlorobenzoxazol-2(3H)-one as a PET ligand are not prominent in the reviewed literature. However, the established role of the core structure suggests that chlorinated derivatives could be valuable for modulating properties like binding affinity and biodistribution.

Table 1: Benzoxazolone Scaffold in Molecular Imaging

Application Area Target Scaffold Role Example Compound Class
PET Imaging Sigma-1 (σ1) Receptor Core structure for high-affinity ligands 2(3H)-Benzothiazolones (bioisostere)
PET Imaging Sigma-2 (σ2) Receptor Basis for pharmacophore model development Benzo[d]oxazol-2(3H)-one derivatives

Development of Multi-Target Directed Ligands Based on the Benzoxazolone Core

Complex, multifactorial diseases like Alzheimer's disease (AD) have prompted a shift from the traditional "one molecule, one target" paradigm to the design of Multi-Target Directed Ligands (MTDLs). mdpi.comnih.gov MTDLs are single chemical entities capable of modulating multiple biological targets involved in the disease cascade. mdpi.com The benzoxazolone scaffold has emerged as a valuable core for creating such multifunctional agents.

In the context of Alzheimer's disease, researchers have designed and synthesized compounds with benzoxazolone and its bioisostere, benzothiazolone, as the central core. mdpi.comgazi.edu.trresearchgate.net These MTDLs were engineered to simultaneously inhibit cholinesterase enzymes (AChE and BChE), reduce Aβ aggregation, and exhibit anti-inflammatory and antioxidant activities. mdpi.comresearchgate.net Studies comparing the benzoxazolone and benzothiazolone cores found that derivatives of the latter often showed better multifunctional activity, though both scaffolds proved effective. mdpi.comresearchgate.net For example, a ketone derivative with a benzothiazolone core was identified as a promising multi-functional agent against AD. researchgate.net While these studies establish the utility of the general scaffold, research specifically detailing MTDLs derived from this compound is less common. The strategic placement of a chlorine atom could, however, be used to fine-tune the interactions with different target proteins, a common strategy in medicinal chemistry. biomedres.us

Table 2: Benzoxazolone-Based Multi-Target Directed Ligands for Alzheimer's Disease

Compound Core Targeted Activities Key Findings Reference
Benzoxazolone/Benzothiazolone Cholinesterase Inhibition, Anti-inflammatory, Aβ Aggregation Inhibition Benzothiazolone core showed superior multifunctional activity in some series. mdpi.comresearchgate.net
Benzothiazolone Acetylcholinesterase (AChE) Inhibition A ketone derivative (14b) was a potent inhibitor with an IC50 of 0.34 µM. gazi.edu.trresearchgate.net

Prodrug Design Strategies Utilizing the Benzoxazolone Moiety

A prodrug is an inactive or less active derivative of a drug molecule that is converted in the body into the active therapeutic agent. researchgate.net This strategy is used to overcome issues like poor solubility, instability, or extensive first-pass metabolism. nih.govijpsonline.com One sophisticated approach involves cyclization-activated prodrugs, where an intramolecular reaction releases the active drug. mdpi.com

This strategy is applicable to active benzoxazolones. A hypothetical prodrug could be designed where the benzoxazolone is part of a larger molecule that, upon a specific trigger (e.g., enzymatic cleavage), undergoes a spontaneous cyclization reaction. mdpi.com This intramolecular cyclization would, in turn, release the active benzoxazolone parent drug. mdpi.com This method allows for precise control over the rate of drug release by modifying the groups involved in the ring-closure step. mdpi.com While this represents a viable and elegant strategy for delivering benzoxazolone-based drugs, specific examples of prodrugs that utilize the this compound moiety are not detailed in the available literature. The N-H group of the benzoxazolone ring provides a key "handle" for attaching promoieties, making it amenable to various prodrug design strategies. researchgate.net

Applications in Chemical Biology Tools and Probes

Chemical probes are small molecules used to study and manipulate biological systems, enabling target identification and validation. rjeid.comnih.gov The benzoxazolone scaffold is considered highly valuable for designing such pharmacological probes due to its favorable chemical properties and ability to interact with a wide range of biological targets. ucl.ac.beresearchgate.net

Probes can be designed for various purposes, including:

Activity-Based Probes: These probes covalently bind to the active site of enzymes, allowing for their detection and identification in complex biological samples. nih.gov

Photoaffinity Probes: These contain a photoactivatable group (like a benzophenone) that, upon light activation, forms a covalent bond with the target protein, enabling target identification. mdpi.com

Fluorogenic Probes: These probes are designed to become fluorescent only after reacting with a specific enzyme, allowing for real-time imaging of enzyme activity in living cells. nih.gov

The benzoxazolone core has been successfully incorporated into chemical probes. For instance, a benzoxazolone-based probe, TH1760, was developed as a potent and selective tool to study the enzyme NUDT15. whiterose.ac.uk The design of such probes is a critical part of chemical biology and proteomics, used to deconvolute the mode of action of bioactive molecules. rsc.org

Rational Design of Heterocyclic Compound Libraries for Screening

High-throughput screening (HTS) of large chemical libraries is a cornerstone of modern drug discovery. The rational design of these libraries is crucial for increasing the probability of finding "hit" compounds. This often involves a scaffold-based approach, where a central core structure, known to have favorable drug-like properties, is systematically decorated with diverse chemical groups. lifechemicals.com

The benzoxazolone ring is an ideal candidate for such a "privileged scaffold". ucl.ac.beresearchgate.net Its rigid structure and versatile chemistry allow for the creation of focused libraries of compounds to screen against various targets. By starting with a core like this compound, medicinal chemists can synthesize a wide array of analogues by modifying the nitrogen at the 3-position or other available sites on the benzene (B151609) ring. neu.edu.tr These libraries can then be screened to identify compounds with desired biological activities, such as cytotoxic effects against cancer cells or antimicrobial properties. neu.edu.tr This approach, sometimes called "SAR by catalogue," allows for the rapid exploration of the structure-activity relationship (SAR) around a promising hit fragment. bme.hu The European Research Infrastructure EU-OPENSCREEN, for example, utilizes this collaborative approach of screening diverse compound collections to facilitate new discoveries. eu-openscreen.eu

Table 3: Mentioned Compound Names

Compound Name
This compound
Benzoxazolone
Benzothiazolone
[¹⁸F]FTC-146
TH1760
Acetaminophen
Diclofenac
Pilocarpine
Propranolol
Chloramphenicol
Hydrocortisone
Methylprednisolone
Metronidazole
Donepezil
Rivastigmine
Chloroquine
Tazobactam
Cefatrizine
Rapamycin

Q & A

Q. What are the common synthetic routes for preparing 7-Chlorobenzoxazol-2(3H)-one, and how are key intermediates characterized?

Methodological Answer: Synthesis typically involves cyclization of chlorinated precursors. For example, triazole-substituted analogs are synthesized via copper-catalyzed Ullmann coupling (e.g., Scheme 4 for 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives) . Key intermediates are characterized using ¹H NMR to confirm aromatic proton environments and IR spectroscopy to identify carbonyl (C=O) and C-Cl bonds . Elemental analysis ensures stoichiometric accuracy .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer: ¹H NMR (e.g., δ 4.10–7.90 ppm for aromatic protons) and IR (e.g., 1621 cm⁻¹ for C=N, 693 cm⁻¹ for C-Cl) are critical. Mass spectrometry (FABMS, m/z 501) validates molecular weight, while single-crystal X-ray diffraction resolves stereochemistry (R-factor ≤0.072) .

Q. How is single-crystal X-ray diffraction utilized to determine the molecular structure of this compound derivatives?

Methodological Answer: High-quality crystals are grown via slow evaporation. Structures are solved using SHELX software, with validation metrics including R-factor (≤0.072) and data-to-parameter ratios (>12:1). Example: 3-Benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one .

Advanced Research Questions

Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?

Methodological Answer: Catalyst screening (e.g., CuI for triazole coupling) and solvent optimization (DMF vs. DMSO) improve yields. Temperature (80–120°C) and molar ratios (aryl halide:triazole = 1:1.2) are critical variables, as shown in triazole-substituted benzoxazolone syntheses .

Q. How can researchers resolve contradictions in antimicrobial activity data for this compound derivatives across studies?

Methodological Answer: Discrepancies may arise from strain-specific responses (e.g., Gram-positive vs. Gram-negative bacteria) or assay protocols (broth microdilution vs. disk diffusion). Standardizing methods per CLSI guidelines and reporting MIC values in triplicate reduces variability .

Q. What computational approaches predict the bioactivity of novel this compound analogs?

Methodological Answer: QSAR models using descriptors like logP and electronegativity correlate substituent effects (e.g., 6-fluoro addition) with activity. Molecular docking (AutoDock Vina) predicts binding affinities to bacterial targets (e.g., DNA gyrase) .

Q. How do researchers validate HPLC methods for quantifying this compound purity in complex matrices?

Methodological Answer: Validation includes linearity (R² ≥0.999 over 50–150% concentration range), precision (RSD <2% for intra-day replicates), and recovery studies (80–120% spiked samples). Column selection (C18 vs. phenyl-hexyl) and mobile phase optimization (acetonitrile:phosphate buffer) are critical .

Notes

  • Structural data from Acta Crystallographica and pharmacological studies are prioritized for accuracy.
  • Methodological answers emphasize reproducibility and validation, aligning with open science principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.